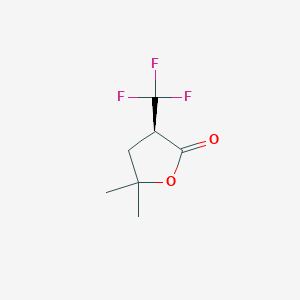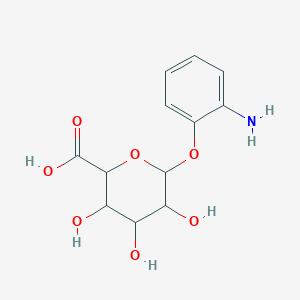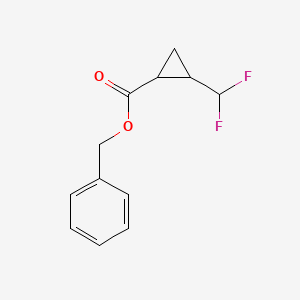
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable alkene precursor with a difluoromethylating agent. One common method employs difluoromethyl diazomethane in the presence of a rhodium(II) catalyst . The reaction conditions often include a solvent such as dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic processes have also been explored for the synthesis of difluoromethylated cyclopropanes, offering a greener alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in drug design .
Industry: The compound is also investigated for its applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability .
Mecanismo De Acción
The mechanism by which Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to its molecular targets. This can lead to increased potency and selectivity in biological assays .
Comparación Con Compuestos Similares
1,1-Difluorocyclopropane: Shares the cyclopropane ring but lacks the benzyl ester group.
Difluoromethylated Heterocycles: These compounds contain difluoromethyl groups attached to various heterocyclic cores and are used in similar applications.
Uniqueness: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12F2O2 |
|---|---|
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Clave InChI |
PSXLFKMJXZJLMR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


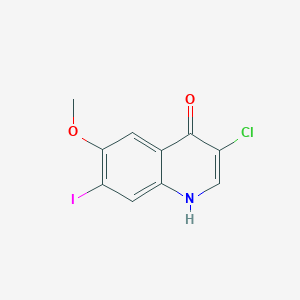
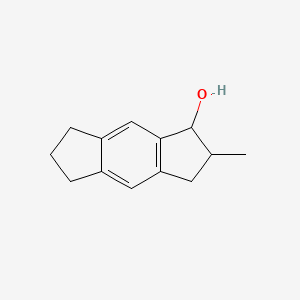

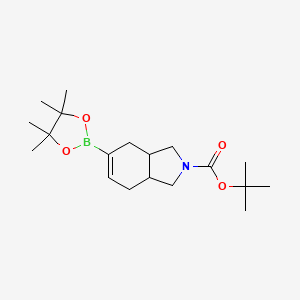


![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)



